5-Chloro-2-fluorotoluene is a chemical compound with the molecular formula C7H6ClF . It is a colorless to almost colorless clear liquid . It has a molecular weight of 144.57 , and its CAS RN is 452-66-4 .
In terms of safety, it is classified as a flammable liquid and vapor, and it can cause skin and eye irritation . Therefore, precautions such as wearing protective gloves, eye protection, and face protection are recommended when handling this compound .
For example, they can be used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs .
5-Chloro-2-fluorotoluene is an aromatic compound characterized by the presence of a chlorine atom and a fluorine atom attached to a toluene ring. Its molecular formula is , and it has a molecular weight of approximately 144.57 g/mol. This compound is known for its colorless to yellow liquid appearance and is classified as a flammable substance, with a flash point of 51 °C. It is primarily used in organic synthesis and as an intermediate in various
The synthesis of 5-chloro-2-fluorotoluene can be achieved through various methods:
5-Chloro-2-fluorotoluene serves various applications in chemical industries:
Several compounds share structural similarities with 5-chloro-2-fluorotoluene, including:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 5-Chloro-2-fluorotoluene | Chlorine and fluorine at specific positions | |
| 2-Chloro-5-fluorotoluene | Different positional arrangement | |
| 4-Chloro-2-fluorotoluene | Different substituent position | |
| 5-Bromo-2-fluorotoluene | Bromine instead of chlorine |
The uniqueness of 5-chloro-2-fluorotoluene lies in its specific arrangement of halogen substituents, which influences its reactivity and potential applications compared to its isomers and related compounds.
The diazotization-thermolysis method involves sequential salification, diazotization, and thermal decomposition steps. In the salification step, 5-chloro-2-methylaniline reacts with anhydrous hydrogen fluoride (HF) at 5–7°C for 1–3 hours to form a stable ammonium fluoride intermediate. The molar ratio of HF to amine is critical, typically ranging from 2:1 to 5:1. Excess HF ensures complete protonation and minimizes side reactions.
During diazotization, sodium nitrite (NaNO₂) is added gradually at -3–0°C to form the diazonium fluoride salt. The NaNO₂-to-amine molar ratio is maintained at 1:1 to 1.5:1 to prevent over-diazotization. This step requires precise temperature control to avoid premature decomposition.
Thermal decomposition occurs in four stages:
Reaction Equations:
Industrial processes achieve yields of 97% with 99.9% purity by:
Flammable;Irritant